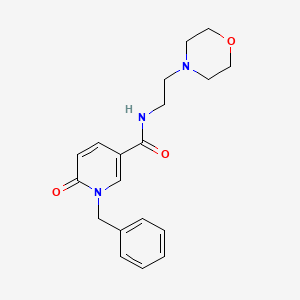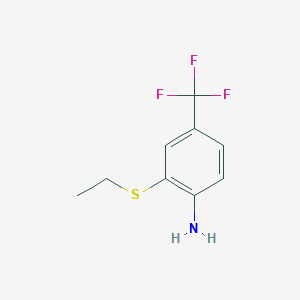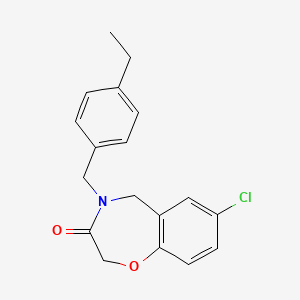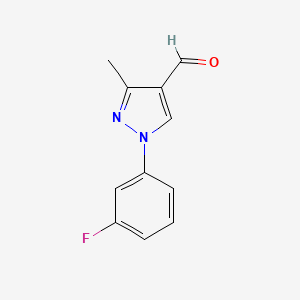
1-benzyl-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Compounds containing morpholine and pyridine rings, such as "1-benzyl-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide," are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds often serve as key intermediates or final products in the synthesis of pharmaceuticals and biologically active molecules.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, starting with the construction of the pyridine core, followed by the introduction of the morpholine ring and subsequent modifications to incorporate the benzyl group and other functional groups. For instance, synthesis routes might include condensation reactions, amination, and cyclization steps to form the desired compound (Kuznetsov, Nam, & Chapyshev, 2007).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves X-ray crystallography, which can reveal the precise arrangement of atoms within the molecule. This information is crucial for understanding the compound's chemical behavior and interaction with biological targets. For example, studies on similar structures have detailed their crystal packing and hydrogen bonding patterns, contributing to the understanding of their stability and reactivity (Jiu-Fu Lu et al., 2017).
Scientific Research Applications
Antimicrobial Activity
- Benzylamide derivatives, including morpholine substituted compounds, have shown promising antimicrobial activity against a range of bacteria and fungi. Specifically, certain compounds demonstrated good to excellent activity compared to standard drugs like ciproflaxin and hymexazole (Devarasetty et al., 2019).
Biological Activity in Cancer Research
- Morpholine derivatives, similar to 1-Benzyl-N-(2-Morpholin-4-ylethyl)-6-Oxopyridine-3-Carboxamide, have been synthesized and analyzed for their inhibitory effects on cancer cell proliferation. Some compounds were found to have distinct effectiveness against certain cancer cell lines (Lu et al., 2017).
Synthesis and Screening of Novel Compounds
- The synthesis of various heterocyclic compounds, including morpholine derivatives, has been explored. These synthesized compounds are then screened for their antimicrobial activities, highlighting the diverse potential applications of such compounds (Shah et al., 2019).
Antitumor Activity
- Several studies have focused on the synthesis of morpholine-containing compounds and their subsequent screening for antitumor properties. This research indicates the potential of such compounds in the development of novel anticancer agents (Ji et al., 2018).
Antimicrobial Agents
- Morpholine derivatives have been synthesized and evaluated as potential antimicrobial agents. Some of these compounds have shown good or moderate antimicrobial activity, indicating their potential in this field (Sahin et al., 2012).
properties
IUPAC Name |
1-benzyl-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-18-7-6-17(15-22(18)14-16-4-2-1-3-5-16)19(24)20-8-9-21-10-12-25-13-11-21/h1-7,15H,8-14H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUSCCRLAWZROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2486391.png)


![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486396.png)
![8-(Phenethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2486397.png)



![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2486406.png)


![1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2486412.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486413.png)